5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of a 1,2,4-oxadiazole ring substituted with a 3-fluorophenyl group and a methyl group at the 3-position. This compound is part of a larger class of oxadiazoles, which have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry.
The compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. Its unique structure contributes to its reactivity and potential applications in different fields, including pharmaceuticals and materials science.
5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. These compounds are recognized for their versatility in chemical reactions and biological activities.
The synthesis of 5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole typically involves cyclization reactions using hydrazides or amidoximes as starting materials. One common synthetic route includes:
Technical details regarding reaction conditions such as temperature, time, and solvent choice can significantly influence yield and purity. For instance, microwave-assisted synthesis has been shown to enhance reaction efficiency and reduce reaction times while maintaining high yields .
The molecular structure of 5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure. For example:
5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance:
Relevant analyses include thermal stability assessments and solubility tests that inform on practical handling and application scenarios.
5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole has several applications across various fields:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger and originally termed furo[ab1]diazoles, remained largely unexplored until the mid-20th century [1] [2]. Initial interest emerged in the 1960s when its propensity for photochemical rearrangements into other heterocyclic systems was documented, catalyzing kinetic studies of thermal reactivity mechanisms [1]. The first significant therapeutic application materialized with Oxolamine (Perebron), introduced in the 1960s as an antitussive and anti-inflammatory agent [1] [2]. This milestone validated 1,2,4-oxadiazole’s biological relevance and spurred systematic exploration of its pharmacotherapeutic potential.
By the late 20th century, advances in synthetic methodologies enabled diversified derivatization. Notably, perfluoroalkylated variants synthesized in 1965 by Brown and Wetzel gained traction in fluoroorganic modifications of polymers and biomolecules [1]. The 21st century witnessed an exponential surge in drug discovery applications, driven by the scaffold’s metabolic stability and synthetic versatility. Ataluren (PTC124), approved for Duchenne muscular dystrophy, exemplifies its successful clinical translation, functioning through nonsense mutation read-through [2] [5]. Additional derivatives like Fasiplon (anxiolytic), Prenoxdiazine (antitussive), and Azilsartan Medoxomil (antihypertensive) further underscore its therapeutic breadth [2] [4]. Natural products containing this motif, such as the cytotoxic indole alkaloids Phidianidine A/B (isolated from Phidiana militaris in 2011) and the metabotropic glutamate receptor agonist Quisqualic acid, further highlight its biological significance [2].
Table 1: Evolution of Key 1,2,4-Oxadiazole-Based Pharmaceuticals
Compound | Therapeutic Area | Approval/Status | Key Mechanism |
---|---|---|---|
Oxolamine | Respiratory (Antitussive) | 1960s (Marketed) | Airway inflammation reduction |
Ataluren | Muscular Dystrophy | 2015 (Marketed) | Nonsense mutation read-through |
Fasiplon | Psychiatry (Anxiolytic) | Marketed | GABA_A receptor modulation |
Azilsartan Medoxomil | Cardiology (Hypertension) | Marketed | Angiotensin II receptor antagonism |
Phidianidine A | Oncology (Natural Product) | Preclinical | PTP1B/CXCR4 receptor agonism |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities, addressing inherent limitations of these common pharmacophores. Its electron-deficient aromatic character (resonance energy: ~167.4 kJ/mol) confers exceptional hydrolytic stability against enzymatic degradation, contrasting with the susceptibility of esters and amides to esterases and proteases [2] [6]. This property is critical for enhancing metabolic stability and oral bioavailability in drug candidates [4].
Structurally, the ring mimics ester/amide geometry while modulating electronic profiles. Key physicochemical advantages include:
Table 2: Bioisosteric Parameters: 1,2,4-Oxadiazole vs. Ester/Amide
Property | 1,2,4-Oxadiazole | Amide Bond | Ester Bond |
---|---|---|---|
Bond Length (C=O equiv, Å) | 1.32 (N-O pseudo) | 1.24 (C=O) | 1.20 (C=O) |
Hydrolytic Stability | High | Low | Moderate |
Dipole Moment (Debye) | 3.4–3.7 | 3.5–4.0 | 1.5–2.0 |
H-Bond Acceptors | 2 (N1, N4) | 1 (Carbonyl O) | 1 (Carbonyl O) |
H-Bond Donors | 0 (C(5)-H weak) | 1 (N-H) | 0 |
In molecular design, this bioisosterism is exemplified in protease inhibitors and receptor ligands. For instance, replacing the labile ester in Pleconaril (antiviral) with 1,2,4-oxadiazole improved metabolic half-life without compromising picornavirus binding affinity [2] [5]. Similarly, Zibotentan (an endothelin antagonist investigated for prostate cancer) leveraged the motif to mimic peptide bonds while resisting proteolysis [8].
Fluorine incorporation, particularly at the meta-position of phenyl rings appended to 1,2,4-oxadiazoles, strategically enhances pharmacodynamic and pharmacokinetic properties. The 3-fluorophenyl moiety at the C(5) position (as in 5-(3-fluorophenyl)-3-methyl-1,2,4-oxadiazole) exerts multifaceted effects:
Table 3: Impact of 3-Fluorophenyl Substitution on Oxadiazole Bioactivity
Biological Target | Activity Enhancement | Mechanistic Rationale |
---|---|---|
NF-κB Signaling (Inflammation) | IC₅₀ reduced 5-fold vs. phenyl analog | Enhanced H-bonding with p65 subunit; improved cellular uptake |
Acetylcholine Receptors (Nematodes) | LC₅₀: 2.4 μg/mL (B. xylophilus) | Increased electrophilicity potentiates receptor inhibition |
Kinase Inhibitors (Oncology) | Binding affinity ΔG improved by -1.8 kcal/mol | Fluorine-mediated hydrophobic pocket occupancy |
Conformational analyses reveal that the 3-fluorine atom imposes a ~15° dihedral angle between the phenyl ring and oxadiazole plane, optimizing target binding by reducing steric clashes in constrained enzyme pockets [7]. This geometry enhances selectivity for kinases and inflammatory mediators like NF-κB. In nematicides such as compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole), fluorination amplifies acetylcholine receptor disruption, achieving LC₅₀ values of 2.4 μg/mL against Bursaphelenchus xylophilus—surpassing non-fluorinated benchmarks by >100-fold [10]. Similarly, anti-inflammatory derivatives bearing 3-fluorophenyl groups suppress NF-κB activation at nanomolar concentrations by stabilizing hydrogen bonds with IκB kinase residues [7].
Synthetic innovations now enable room-temperature construction of fluorinated oxadiazoles, preserving thermally sensitive functional groups. Methods like TBAF-catalyzed cyclodehydration of O-acylamidoximes in THF or DMSO-based one-pot assemblies allow efficient incorporation of 3-fluorophenyl motifs [4]. This advances the design of thermolabile bioactive molecules, including peptide-oxadiazole conjugates targeting intracellular enzymes [4] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1